N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2/c1-15-3-7-18(8-4-15)23(31)28-22-13-20(21-11-12-26-29-21)16(2)30(24(22)32)27-14-17-5-9-19(25)10-6-17/h3-14H,1-2H3,(H,26,29)(H,28,31)/b27-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMBSLBFUATDTG-VYYCAZPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)N=CC3=CC=C(C=C3)F)C)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)/N=C\C3=CC=C(C=C3)F)C)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step process:
Formation of the Fluorophenyl Methylidene Intermediate: : The starting material, 4-fluorobenzaldehyde, reacts with an appropriate amine under Schiff base reaction conditions to form the intermediate.
Pyrazole Incorporation: : The pyrazolyl moiety can be introduced via a cyclization reaction involving hydrazine and a suitable α,β-unsaturated ketone.
Coupling with the Pyridinyl Core: : The intermediate is then coupled with a pyridinyl derivative, typically using palladium-catalyzed cross-coupling reactions.
Final Benzamide Formation: : The last step involves the formation of the benzamide linkage through condensation with a carboxylic acid derivative.
Industrial Production Methods: : In an industrial setting, the process can be optimized for large-scale production by employing continuous flow reactors for the multi-step synthesis, allowing for better control over reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions particularly at the methyl groups, potentially forming ketones or aldehydes.
Reduction: : The imine linkage (methylideneamino group) can be reduced to form a secondary amine.
Substitution: : The fluorophenyl ring can undergo electrophilic aromatic substitution, introducing various substituents.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products: : The products from these reactions would include oxidized derivatives such as ketones and aldehydes, reduced amine forms, and substituted aromatic rings.
Scientific Research Applications
Chemistry: : In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : It can act as a molecular probe in biological studies due to its ability to interact with various biomolecules. Its pyrazolyl and pyridinyl groups are known to have bioactive properties.
Industry: : In materials science, the compound can be used to develop advanced materials with specific electronic or photophysical properties, useful in creating novel sensors or optoelectronic devices.
Mechanism of Action
Mechanism: : The compound's mechanism of action is largely dependent on its ability to interact with specific molecular targets. Its fluorophenyl group can form strong interactions through hydrogen bonding or hydrophobic interactions. The pyrazolyl and pyridinyl groups can engage in π-π stacking interactions or coordinate with metal ions.
Molecular Targets and Pathways: : Potential molecular targets include enzymes involved in oxidative stress pathways, receptors in the central nervous system, and metal ion coordination complexes. The compound's interactions with these targets can modulate biological activity, leading to therapeutic effects or changes in cellular function.
Comparison with Similar Compounds
Comparison: : Compared to similar compounds such as N-(4-fluorophenyl)pyridin-2-amine and N-(4-methylphenyl)-5-pyrazolylpyridine, this compound stands out due to the presence of both the fluorophenyl and pyrazolyl groups in the same molecule. This dual functionality provides a unique combination of reactivity and biological activity.
Similar Compounds
N-(4-fluorophenyl)pyridin-2-amine
N-(4-methylphenyl)-5-pyrazolylpyridine
4-fluoro-2-(pyrazol-5-yl)pyridine
6-methyl-2-oxo-pyridine derivatives
This intricate balance of functionality makes the compound versatile for various applications in scientific research and industrial processes
Biological Activity
N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Amino group : Contributes to its ability to form hydrogen bonds.
- Pyrazole ring : Known for its biological activity, particularly in anticancer and anti-inflammatory contexts.
- Pyridine moiety : Often associated with enhanced pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : It acts as an inhibitor of the menin-MLL interaction, which is crucial in various types of leukemia. This interaction is essential for the transcriptional regulation of genes involved in cell proliferation and differentiation .
- Cytotoxicity Against Cancer Cells : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole compounds have shown IC50 values indicating potent activity against liver and breast cancer cells .
- Antibacterial and Antifungal Properties : Similar compounds have been reported to exhibit antibacterial and antifungal activities, suggesting that this compound may also possess these properties through mechanisms such as disruption of microbial cell membranes or inhibition of essential enzymes .
Biological Activity Data
The following table summarizes the biological activity data related to the compound and its derivatives:
Case Study 1: Anticancer Activity
In a study focusing on pyrazole derivatives, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced the anticancer activity, with certain derivatives showing enhanced potency against liver and gastric cancers .
Case Study 2: Inhibition of Menin-MLL Interaction
Research demonstrated that compounds similar to this compound effectively inhibited the menin-MLL interaction in leukemia models. This inhibition led to reduced cell proliferation and increased apoptosis in leukemic cells, highlighting its potential as a therapeutic agent in hematological malignancies .
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis involves multi-step organic reactions. A key step includes coupling a pyrimidine intermediate (e.g., 4-fluorophenyl-substituted pyridinone) with a benzoyl chloride derivative under controlled conditions. Optimizing solvent polarity (e.g., dichloromethane or DMF) and temperature (60–80°C) enhances coupling efficiency. Catalytic bases like triethylamine or DMAP may improve reaction rates. Purification via column chromatography or recrystallization is critical for isolating the Z-configuration imine .
Basic: How is the compound’s structural integrity confirmed post-synthesis?
Answer:
Use a combination of NMR (¹H/¹³C, COSY, NOESY) to verify the Z-configuration of the imine and pyrazole substituent positioning. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies key functional groups (e.g., carbonyl at ~1680 cm⁻¹). For crystallinity assessment, powder X-ray diffraction (PXRD) compares experimental and simulated patterns .
Advanced: What methodologies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
Answer:
Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target engagement. Perform dose-response curves (IC₅₀/EC₅₀) under standardized conditions. Include positive controls (e.g., known kinase inhibitors) and assess off-target effects via selectivity panels. Statistical tools like ANOVA identify outliers .
Advanced: How can computational modeling predict the compound’s binding mode to biological targets?
Answer:
Employ molecular docking (AutoDock Vina, Glide) with crystal structures of target proteins (e.g., kinases or GPCRs). Validate predictions with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Quantum mechanics/molecular mechanics (QM/MM) optimizes ligand-protein interactions. Pharmacophore modeling identifies critical substituents (e.g., 4-fluorophenyl for hydrophobic pockets) .
Advanced: What strategies validate the stereochemical configuration of the Z-imine moiety?
Answer:
X-ray crystallography is definitive for confirming the Z-configuration. If crystals are unavailable, use NOE NMR experiments : irradiation of the imine proton should show cross-peaks with adjacent aromatic protons. Comparative analysis with synthesized E/Z isomers via HPLC or chiral chromatography provides additional validation .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity using ADP-Glo™).
- Cytotoxicity : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7).
- Permeability : Caco-2 monolayer assays with LC-MS quantification.
Include controls for solvent interference (e.g., DMSO ≤0.1%) .
Advanced: How do structural modifications (e.g., fluorophenyl vs. methylbenzamide) impact pharmacological properties?
Answer:
- 4-Fluorophenyl : Enhances lipophilicity (logP) and metabolic stability (resistance to CYP450 oxidation).
- Pyrazole moiety : Modulates hydrogen bonding with target proteins.
- Methylbenzamide : Reduces solubility but improves membrane permeability.
Use SAR studies with analogs to correlate substituents with activity (e.g., trifluoromethyl for potency; see ) .
Advanced: What analytical techniques quantify the compound in biological matrices during pharmacokinetic studies?
Answer:
- LC-MS/MS with isotopic internal standards (e.g., deuterated analogs).
- Sample preparation : Protein precipitation (acetonitrile) or SPE for plasma/brain homogenates.
- Validation : Follow FDA guidelines for LLOQ, matrix effects, and inter-day precision .
Basic: How is stability assessed under various storage conditions?
Answer:
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
- HPLC-UV/PDA monitors degradation products (e.g., hydrolysis of the amide bond).
- Lyophilization improves long-term stability in aqueous solutions .
Advanced: What in vivo models are appropriate for evaluating efficacy and toxicity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
